molecular formula C11H9F2N B13121464 6-(Difluoromethyl)-2-methylquinoline

6-(Difluoromethyl)-2-methylquinoline

Cat. No.: B13121464
M. Wt: 193.19 g/mol
InChI Key: QROJVAMFDSEGFV-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-methylquinoline is a synthetically valuable chemical scaffold designed for medicinal chemistry and drug discovery research. The core 2-methylquinoline structure is a privileged motif in bioactive compounds . The incorporation of a difluoromethyl (CF2H) group at the 6-position is a strategic modification, as this moiety is known to act as a metabolically stable bioisostere for alcohols, thiols, and amines, which can help improve the pharmacokinetic properties of lead molecules . The CF2H group is also a competent hydrogen bond donor and can enhance target affinity and specificity through selective interactions with biological receptors . Furthermore, its introduction often favorably modulates the compound's lipophilicity, which can influence membrane permeability . Researchers can utilize this compound as a key intermediate in the development of potential therapeutic agents. Its structure makes it particularly suited for exploration in projects targeting antimicrobial or anticancer agents , where similar quinoline derivatives have shown significant activity. As a building block, it is amenable to further functionalization, for example, via transition-metal-catalyzed C-H alkylation of the methyl group or incorporation into more complex molecular frameworks. This product is intended for chemical synthesis and research applications in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

6-(difluoromethyl)-2-methylquinoline

InChI

InChI=1S/C11H9F2N/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6,11H,1H3

InChI Key

QROJVAMFDSEGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(F)F

Origin of Product

United States

The Foundation: Quinoline Heterocycles in Synthesis and Material Science

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of organic synthesis and material science. nih.govnumberanalytics.comacs.org Its rigid, planar structure and the presence of a nitrogen atom imbue it with a unique combination of electronic and steric properties.

In the realm of organic synthesis , quinoline derivatives serve as versatile building blocks for the construction of more complex molecules. organic-chemistry.orgthesciencein.org The quinoline ring system can be readily functionalized through various reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of a wide array of substituents. numberanalytics.com This chemical tractability has led to its incorporation into a vast number of synthetic targets.

Material science also leverages the distinct characteristics of quinoline heterocycles. Their inherent fluorescence and ability to participate in π-π stacking interactions make them valuable components in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The tunable electronic properties of the quinoline ring allow for the fine-tuning of the optical and electronic characteristics of these materials.

The Functional Heart: the Strategic Importance of the Difluoromethyl Moiety

The difluoromethyl group (-CHF₂) is a key player in modern medicinal chemistry and drug design, offering a strategic advantage in modulating molecular properties. alfa-chemistry.comnih.gov Its introduction into a chemical structure can profoundly influence a compound's biological activity and physicochemical characteristics.

One of the primary roles of the difluoromethyl group is as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.govnih.gov This substitution can lead to improved metabolic stability by blocking sites of oxidation, thereby increasing the half-life of a drug molecule. alfa-chemistry.com Furthermore, the -CHF₂ group can act as a hydrogen bond donor, enhancing binding affinity and specificity to biological targets. alfa-chemistry.comrsc.org

The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl moiety significantly alters the electronic properties of the parent molecule. alfa-chemistry.com This can impact factors such as pKa and dipole moment. Additionally, the lipophilicity of a molecule is often enhanced by the incorporation of a difluoromethyl group, which can improve membrane permeability and bioavailability. alfa-chemistry.comnih.gov

PropertyInfluence of Difluoromethyl Group
Metabolic Stability Increased due to resistance to oxidative metabolism. alfa-chemistry.com
Binding Affinity Can be enhanced through hydrogen bond donation. alfa-chemistry.comrsc.org
Lipophilicity Generally increased, improving membrane permeability. alfa-chemistry.comnih.gov
Electronic Properties Acts as a strong electron-withdrawing group. alfa-chemistry.com

A Niche in the Landscape: Contextualizing 6 Difluoromethyl 2 Methylquinoline

The fluoroquinoline chemical space is a well-established and critically important area of research, particularly in the development of antibacterial agents. nih.govnih.gov The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring, as seen in many second-generation fluoroquinolones, was a pivotal moment in enhancing their antibacterial potency. nih.govresearchgate.net

6-(Difluoromethyl)-2-methylquinoline can be contextualized within this space as a structural analog that moves beyond a single fluorine substitution. The presence of the difluoromethyl group at the 6-position suggests a molecule designed to leverage the established benefits of fluorination at this site while introducing the unique properties of the -CHF₂ moiety. The methyl group at the 2-position can also influence the molecule's steric and electronic profile. While direct research on this compound is not as extensive as for its monofluorinated counterparts, its structure logically places it as a subject of interest for exploring new frontiers in the fluoroquinoline domain.

Charting the Course: the Future of 6 Difluoromethyl 2 Methylquinoline Studies

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by breaking the target molecule down into simpler, commercially available starting materials. The primary disconnections involve the formation of the quinoline core and the introduction of the substituents at positions 2 and 6.

A plausible retrosynthetic route begins with the disconnection of the C-CF₂H bond at the 6-position, suggesting a precursor such as 6-halo-2-methylquinoline (e.g., 6-bromo-2-methylquinoline) or a derivative with a suitable functional group for difluoromethylation. Further disconnection of the quinoline ring itself leads back to a substituted aniline (B41778) and a three-carbon synthon, which will form the pyridine (B92270) part of the bicyclic system.

Key Precursors Identified through Retrosynthesis:

4-(Difluoromethyl)aniline (B1424316): This precursor already contains the required difluoromethyl group and can be used in a classic quinoline synthesis.

4-Bromoaniline or 4-Amino-benzaldehyde: These anilines can be used to first construct the quinoline core, with the bromo or aldehyde group later serving as a handle for introducing the difluoromethyl moiety.

Crotonaldehyde (B89634) or Acetone (B3395972): These serve as the three-carbon electrophilic partner for the aniline derivative in quinoline ring formation, ultimately providing the C2-methyl group and the C3 and C4 atoms of the quinoline ring.

Approaches to the Quinoline Core Formation

The construction of the quinoline scaffold is a cornerstone of this synthesis. Several named reactions are available for this purpose, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). organicreactions.orgpharmaguideline.com For the synthesis of this compound, one could envision starting with 4-(difluoromethyl)aniline. However, the harsh, strongly acidic, and oxidative conditions of the Skraup synthesis might not be compatible with the difluoromethyl group. A modification, the Doebner-von Miller reaction, is generally more suitable for producing 2-methylquinolines.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, such as crotonaldehyde, to react with an aniline in the presence of an acid catalyst. iipseries.orgnih.gov This method is particularly well-suited for the synthesis of 2-methylquinolines. Starting with 4-(difluoromethyl)aniline and crotonaldehyde would be a direct approach to the target scaffold.

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org To obtain a 2-methylquinoline (B7769805), an unsymmetrical diketone would be required, which can lead to regioselectivity issues. wikipedia.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetone or acetaldehyde. thieme-connect.comresearchgate.netorganic-chemistry.orgwikipedia.org To synthesize the target molecule via this route, one would need 2-amino-5-(difluoromethyl)benzaldehyde and acetone. The availability of the substituted benzaldehyde (B42025) is a potential limitation.

Table 1: Comparison of Classical Quinoline Synthesis Methods
Synthesis MethodKey ReactantsConditionsAdvantagesDisadvantages
Skraup SynthesisAniline, Glycerol, Oxidizing AgentStrongly acidic, high temperatureSimple starting materialsHarsh conditions, potentially violent reaction wikipedia.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylAcid-catalyzedGood for 2- and 4-substituted quinolines nih.govPotential for polymerization of the carbonyl compound nih.gov
Combes SynthesisAniline, β-DiketoneAcid-catalyzedAccess to 2,4-disubstituted quinolines wikipedia.orgRegioselectivity issues with unsymmetrical diketones wikipedia.org
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or base-catalyzedHigh efficiency and regioselectivity researchgate.netorganic-chemistry.orgAvailability of substituted 2-aminoaryl carbonyls can be limited researchgate.net

Introduction of the Difluoromethyl Group at Position 6

The introduction of the difluoromethyl group (CF₂H) onto the quinoline scaffold can be achieved either by starting with a precursor already bearing this group or by functionalizing a pre-formed quinoline ring at the C6 position.

One strategy involves the difluoromethylation of a suitable aniline derivative, such as 4-bromoaniline, prior to the quinoline synthesis. This can be achieved through various modern fluorination techniques. For instance, transition metal-catalyzed cross-coupling reactions using a difluoromethylating agent can be employed.

Alternatively, a 6-substituted quinoline, such as 6-bromo-2-methylquinoline, can be synthesized first, followed by the introduction of the difluoromethyl group. This late-stage functionalization approach is often advantageous as it allows for the diversification of a common intermediate. Methods for this transformation include nucleophilic substitution with a difluoromethyl anion equivalent or, more commonly, transition metal-catalyzed cross-coupling reactions.

Methylation at Position 2

The methyl group at the C2 position of the quinoline ring is typically introduced during the core formation reaction. In the Doebner-von Miller synthesis, the use of crotonaldehyde as the α,β-unsaturated carbonyl component directly leads to the formation of a 2-methylquinoline. Similarly, in the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde with acetone will install the methyl group at the C2 position.

While less common for this specific target, direct C-H methylation at the C2 position of a pre-formed 6-(difluoromethyl)quinoline is also a possibility using radical-based methods, such as the Minisci reaction. jst.go.jp However, controlling the regioselectivity of such reactions can be challenging, as other positions on the quinoline ring may also be reactive.

Direct Difluoromethylation Strategies

Modern synthetic chemistry has seen the development of powerful methods for the direct introduction of fluorinated groups into organic molecules. These strategies often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel-Catalyzed)

Transition metal catalysis, particularly with nickel, has emerged as a robust method for the formation of C-CF₂H bonds. princeton.edu These reactions typically involve the cross-coupling of an aryl halide (or pseudohalide) with a difluoromethyl source. For the synthesis of this compound, a suitable precursor would be 6-bromo-2-methylquinoline.

The reaction generally employs a nickel catalyst, such as NiCl₂ or Ni(COD)₂, in combination with a ligand (e.g., a bipyridine or phosphine (B1218219) ligand) and a reducing agent. Various difluoromethylating agents can be used, including bromodifluoromethane (B75531) (HCF₂Br) or other reagents that can generate a difluoromethyl radical or a difluoromethyl-metal species in situ. princeton.edu

Table 2: Representative Conditions for Nickel-Catalyzed Difluoromethylation of Aryl Halides
Catalyst/LigandDifluoromethyl SourceSolventAdditives/ReductantReference Example
NiBr₂·dtbbpyHCF₂BrDME(TMS)₃SiH, 2,6-lutidineMetallaphotoredox catalysis on aryl bromides princeton.edu
NiCl₂/dtbbpyClCF₂HDMAZn, MgCl₂Cross-coupling with (hetero)aryl chlorides

Radical Difluoromethylation Protocols

Radical difluoromethylation offers an alternative pathway for the C-H functionalization of heterocycles. researchgate.net These methods involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. The regioselectivity of radical addition to quinolines can be complex, but under certain conditions, functionalization at the C6 position can be achieved.

The difluoromethyl radical can be generated from various precursors, such as difluoromethyl sulfones or S-(difluoromethyl)sulfonium salts, often through the use of a photocatalyst and visible light. researchgate.netmdpi.com This approach is attractive due to its mild reaction conditions. However, for quinolines, radical reactions often favor the C2 and C4 positions, so directing groups or specific reaction conditions may be necessary to achieve selectivity for the C6 position. The development of late-stage C-H difluoromethylation is an active area of research, and new methods are continuously being reported that may improve the accessibility of isomers like this compound. rsc.org

Hypervalent Iodine Reagent-Mediated Difluoromethylation

One potential route to this compound is the direct C-H difluoromethylation of 2-methylquinoline. Hypervalent iodine reagents have emerged as powerful tools for such transformations due to their mild reaction conditions and functional group tolerance. arkat-usa.orgnih.gov Reagents like [bis(difluoroacetoxy)iodo]benzene can serve as sources of difluoromethyl radicals (•CHF2) under photolytic conditions. acs.org

The proposed mechanism involves the homolytic cleavage of the I-O bond in the hypervalent iodine reagent upon exposure to light, generating a difluoroacetoxy radical which subsequently decarboxylates to form the •CHF2 radical. This radical can then attack the electron-rich aromatic system of 2-methylquinoline. Due to the directing effects of the heterocyclic nitrogen, C-H functionalization often occurs at positions C2, C4, or on the benzo-fused ring. For the synthesis of the 6-substituted isomer, the reaction would rely on the intrinsic reactivity and steric accessibility of the C-6 position.

Table 1: Examples of Hypervalent Iodine Reagents for Fluorination

Reagent Name Formula Application
[Bis(trifluoroacetoxy)iodo]benzene PhI(OCOCF₃)₂ Trifluoromethylation
[Bis(difluoroacetoxy)iodo]benzene PhI(OCOCHF₂)₂ Difluoromethylation acs.org

While direct C-H functionalization of 2-methylquinoline at the 6-position using this method has not been specifically detailed in readily available literature, the general efficacy of hypervalent iodine reagents in difluoromethylating heteroarenes suggests its plausibility as a synthetic strategy. acs.org

Multi-step Synthetic Sequences and Convergent Approaches

Convergent synthesis, where the quinoline skeleton is constructed from precursors already containing the difluoromethyl group, represents a more controlled and often higher-yielding approach. Several classic quinoline syntheses can be adapted for this purpose.

Friedländer and Doebner-Miller Type Condensations with Difluoromethylated Precursors

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgscispace.com To synthesize this compound, the key precursor would be 2-amino-5-(difluoromethyl)benzaldehyde. This difluoromethylated precursor is noted as a chemical intermediate, suggesting its viability in such synthetic schemes. bldpharm.com The reaction would proceed by condensing this aldehyde with acetone, typically under acid or base catalysis, to yield the target molecule directly. organic-chemistry.orgnih.gov

The Doebner-Miller reaction is another fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the target compound, this approach would utilize 4-(difluoromethyl)aniline as the starting material. This aniline would be reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of a strong acid and often an oxidizing agent. youtube.com Alternatively, the unsaturated carbonyl can be generated in situ from two equivalents of an aldehyde (the Beyer method). wikipedia.org While this reaction can sometimes produce complex mixtures, it is a powerful tool for accessing substituted quinolines. researchgate.netresearchgate.net Modified Doebner reactions have been developed to improve yields, particularly for anilines bearing electron-withdrawing groups like the difluoromethyl group. nih.gov

Povarov Reactions for Quinoline Skeleton Construction

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline intermediate. sci-rad.com This intermediate can then be oxidized to the corresponding quinoline. This multi-component approach offers a high degree of flexibility. researchgate.netresearchgate.net

For the synthesis of this compound, a plausible Povarov sequence would involve the reaction of 4-(difluoromethyl)aniline, an aldehyde (such as acetaldehyde), and a suitable dienophile. The resulting 6-(difluoromethyl)-2-methyl-1,2,3,4-tetrahydroquinoline would then undergo an oxidation step, using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply air, to achieve aromatization to the final quinoline product. The reaction is typically catalyzed by Lewis or Brønsted acids. mdpi.com

Pfitzinger Reaction Variants

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) or its derivatives with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net To apply this to the synthesis of the target molecule, a variant using a substituted isatin would be required. Specifically, the reaction would start with 5-(difluoromethyl)isatin.

Condensation of 5-(difluoromethyl)isatin with acetone in the presence of a strong base (e.g., potassium hydroxide) would first open the isatin ring to form an intermediate keto-acid, which then cyclizes and dehydrates to yield this compound-4-carboxylic acid. ijsr.netui.ac.id A subsequent decarboxylation step would be necessary to remove the carboxylic acid group at the 4-position to arrive at the final product, this compound.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability and sustainability of a synthetic process. numberanalytics.com For the synthesis of this compound, this primarily involves the careful selection of catalysts and ligands.

Catalyst and Ligand Screening

The efficiency of the aforementioned quinoline syntheses is highly dependent on the choice of catalyst. A wide array of catalysts have been screened for these reactions to improve yields, reduce reaction times, and enable milder conditions.

For the Friedländer synthesis , catalyst screening has explored a vast range of options from simple Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Bi(OTf)₃, Y(OTf)₃) to heterogeneous catalysts like silica-supported acids and nanocatalysts. organic-chemistry.orgijcce.ac.irnih.govresearchgate.net The choice of catalyst can significantly influence the reaction rate and the purity of the resulting quinoline.

Table 2: Catalysts Screened for Friedländer-Type Reactions

Catalyst Type Examples Typical Conditions Reference
Brønsted Acids p-TsOH, HClO₄/SiO₂ Solvent-free, 80-120°C organic-chemistry.orgijcce.ac.ir
Lewis Acids Y(OTf)₃, Bi(OTf)₃, AuCl₃ Acetonitrile or solvent-free, RT-80°C ijcce.ac.ir
Ionic Liquids [Hbim]BF₄ Solvent-free, 100°C researchgate.net

For transition metal-catalyzed cross-coupling reactions, which could be an alternative route (e.g., difluoromethylation of 6-bromo-2-methylquinoline), the choice of ligand is paramount. sigmaaldrich.com Ligands such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) are screened to optimize the catalytic activity of the metal center (commonly palladium), influencing the rate of oxidative addition and reductive elimination steps in the catalytic cycle. rsc.org The systematic screening of a library of ligands is a standard procedure in modern process chemistry to identify the optimal ligand that provides the highest yield and selectivity for a specific transformation. researchgate.net

Solvent Effects and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters in quinoline synthesis, significantly influencing reaction rates, yields, and the formation of byproducts.

Solvent Effects: In reactions like the Doebner-von Miller synthesis, a variety of solvents and solvent systems can be employed. iipseries.orgnih.gov Acidic media are typically required to catalyze the cyclization step. Common choices include strong mineral acids like hydrochloric acid or sulfuric acid, often used in aqueous solutions or in combination with an organic co-solvent. iipseries.org

The following table illustrates the effect of different solvent and catalyst systems on the yield of a generic Doebner-von Miller reaction, which can provide insights into optimizing the synthesis of this compound.

Catalyst/Solvent SystemTemperature (°C)Yield (%)
Hydrochloric Acid (6N)100Moderate
Sulfuric Acid120-150Variable
Toluene / Aqueous HCl110Improved
Ionic Liquid ([bmim]BF4)100Good

This table is illustrative and based on general findings for Doebner-von Miller reactions. Specific results for this compound may vary.

Temperature Regimes: The temperature at which the synthesis is conducted is a critical factor that must be carefully controlled. Typically, quinoline syntheses require elevated temperatures to drive the reaction to completion. nih.gov However, excessively high temperatures can lead to the degradation of reactants and products, as well as the formation of tarry byproducts, which complicates purification.

For the synthesis of this compound, a careful optimization of the temperature profile would be necessary. The initial condensation reaction may proceed at a moderate temperature, while the acid-catalyzed cyclization and dehydration steps might require higher temperatures. A stepwise increase in temperature could be a viable strategy to control the reaction and improve the yield of the desired product.

Yield Enhancement and Purity Control

Given the challenges associated with the synthesis of quinolines bearing electron-withdrawing groups, several strategies can be employed to enhance the yield and ensure the purity of the final product.

Yield Enhancement:

Catalyst Optimization: The choice and concentration of the acid catalyst are paramount. While strong proton acids are traditional, Lewis acids such as tin tetrachloride or scandium(III) triflate have also been used to catalyze Doebner-von Miller reactions and may offer advantages in specific cases. wikipedia.org For the synthesis of this compound, screening a variety of acid catalysts could lead to improved yields.

Reaction Time: The duration of the reaction is another important parameter to optimize. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to product degradation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time.

Use of Oxidizing Agents: In some variations of the Skraup and Doebner-von Miller syntheses, an oxidizing agent is added to facilitate the final aromatization step to form the quinoline ring. iipseries.org While not always necessary, the addition of a mild oxidizing agent could potentially improve the yield of this compound.

The following table outlines potential strategies for yield enhancement and their rationales.

StrategyRationale
Catalyst ScreeningDifferent acids can have varying efficiencies in promoting the cyclization of deactivated anilines.
Gradual Temperature IncreaseAllows for controlled reaction progression and minimizes byproduct formation at lower temperatures.
Use of a Co-solventCan improve the solubility of reactants and intermediates, leading to a more homogeneous reaction mixture.
Addition of a Mild OxidantMay facilitate the final aromatization step, increasing the conversion to the desired quinoline.

Purity Control:

The purification of the crude product is a critical step to obtain this compound of high purity.

Work-up Procedure: After the reaction is complete, a standard work-up procedure would involve neutralizing the acidic reaction mixture with a base, followed by extraction of the product into an organic solvent. Washing the organic layer with water and brine helps to remove inorganic impurities.

Chromatography: Column chromatography is a common and effective method for purifying organic compounds. For this compound, silica (B1680970) gel would likely be a suitable stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) could be used as the eluent to separate the desired product from unreacted starting materials and byproducts.

Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Distillation: If the product is a liquid with a sufficiently high boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method.

By carefully controlling the reaction conditions and employing appropriate purification techniques, it should be feasible to synthesize and isolate this compound with a high degree of purity.

Reactions at the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine ring. The reactivity of this system in various chemical transformations is dictated by the interplay of the electronic effects of its constituent rings and any attached functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring system predominantly occurs on the electron-rich benzene ring (positions 5, 6, 7, and 8), as the pyridine ring is deactivated by the electronegative nitrogen atom. In the case of this compound, the directing effects of the substituents must be considered.

The difluoromethyl (CHF₂) group at the 6-position is known to be a moderately deactivating, electron-withdrawing group due to the inductive effect of the two fluorine atoms. Electron-withdrawing groups on a benzene ring generally direct incoming electrophiles to the meta positions. Therefore, the CHF₂ group at C6 would be expected to direct electrophilic attack to the C5 and C7 positions.

Conversely, the methyl (CH₃) group at the 2-position is an electron-donating group, which activates the ring towards EAS. However, its influence is primarily on the pyridine ring, which is inherently less reactive towards electrophiles than the benzene ring.

Given these competing influences, it is anticipated that electrophilic aromatic substitution on this compound would be challenging due to the deactivating nature of the CHF₂ group. When forced, the substitution would likely occur at the C5 or C7 positions, meta to the difluoromethyl group. No specific experimental data on reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation for this compound are readily available.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/Reaction Predicted Major Product(s) Rationale
HNO₃/H₂SO₄ (Nitration) 6-(Difluoromethyl)-2-methyl-5-nitroquinoline and 6-(Difluoromethyl)-2-methyl-7-nitroquinoline The CHF₂ group at C6 directs electrophilic attack to the meta positions (C5 and C7).
Br₂/FeBr₃ (Bromination) 6-(Difluoromethyl)-5-bromo-2-methylquinoline and 6-(Difluoromethyl)-7-bromo-2-methylquinoline The CHF₂ group at C6 directs electrophilic attack to the meta positions (C5 and C7).

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored at the electron-deficient 2- and 4-positions of the pyridine ring, especially when a good leaving group is present. The presence of the electron-donating methyl group at the 2-position of this compound would slightly disfavor nucleophilic attack at this position.

The difluoromethyl group at the 6-position is unlikely to significantly activate the pyridine ring for nucleophilic attack. For nucleophilic substitution to occur on the benzene ring, a strong activation by electron-withdrawing groups is typically required, and the single CHF₂ group is not sufficient to facilitate such reactions under standard conditions. Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution.

Oxidation and Reduction Pathways

Oxidation: The methyl group at the 2-position of the quinoline ring is susceptible to oxidation to a carboxylic acid (quinoline-2-carboxylic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). However, the quinoline ring itself can also be susceptible to oxidative degradation under harsh conditions. The presence of the electron-withdrawing difluoromethyl group might offer some stabilization to the ring system against oxidation. Selective oxidation of the methyl group would require carefully controlled reaction conditions.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ru catalysts) can lead to the reduction of the pyridine ring to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. dicp.ac.cn The benzene ring can also be reduced under more forcing conditions. The difluoromethyl group is generally stable to catalytic hydrogenation.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group itself can potentially undergo chemical transformations, although the C-F bond is notably strong.

Derivatization of the C-F Bond

The activation and subsequent derivatization of C-F bonds in difluoromethyl groups is a challenging but emerging area of research. nih.gov Methods involving transition metal catalysis or the use of strong Lewis acids can facilitate the cleavage of a C-F bond, allowing for the introduction of other functional groups. cas.cn For this compound, such transformations would likely require specialized reagents and conditions. For instance, intramolecular nucleophilic displacement of a fluoride (B91410) ion can be achieved under certain circumstances, though intermolecular reactions are more difficult. cas.cn There is no specific literature describing the derivatization of the C-F bond in this particular molecule.

Reactions as a Difluoromethyl Radical Precursor

While many compounds are designed to be precursors for the difluoromethyl radical (•CF₂H), typically through photoredox catalysis or other radical initiation methods, aromatic compounds bearing a difluoromethyl group, such as this compound, are not typically employed for this purpose. rsc.orgsioc.ac.cn The C(aryl)-CF₂H bond is generally robust. The generation of a difluoromethyl radical from this compound would require harsh conditions leading to non-selective decomposition. Instead, this molecule would more likely be a substrate for reactions involving externally generated difluoromethyl radicals, which could potentially add to the quinoline ring system, although this is not a transformation of the existing difluoromethyl group.

Reactivity at the Methyl Group

General reactivity patterns of 2-methylquinolines suggest that the methyl group can undergo a variety of transformations. However, specific studies detailing the functionalization and side-chain modifications of the 2-methyl group in the presence of a 6-(difluoromethyl) substituent are not described in the reviewed literature.

Functionalization and Side-Chain Modifications

There is no specific information available regarding the functionalization and side-chain modifications of the 2-methyl group of this compound.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis is a powerful tool for the modification of heterocyclic compounds. While C-H activation and cross-coupling reactions are commonly employed for quinoline derivatives, specific applications of these methods to this compound, including detailed experimental conditions and outcomes, are not reported.

C-H Activation Strategies

No specific C-H activation strategies involving this compound have been documented in the available literature.

Cross-Coupling Reactions with Different Coupling Partners

There is no available data on cross-coupling reactions specifically utilizing this compound as a substrate with various coupling partners.

Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for the optimization and broader application of chemical transformations. However, the absence of detailed reactivity studies for this compound means that no specific mechanistic investigations have been published.

Kinetic Studies and Reaction Rate Analysis

No kinetic studies or reaction rate analyses for reactions involving this compound have been reported in the scientific literature surveyed.

Identification and Trapping of Reactive Intermediates

Currently, there are no specific studies in the reviewed scientific literature that detail the direct identification and trapping of reactive intermediates formed during reactions involving this compound. Mechanistic investigations in quinoline chemistry often involve the study of intermediates such as radicals, cations, or anions, depending on the reaction conditions. For instance, in reactions involving the functionalization of the methyl group at the 2-position, radical or anionic intermediates could be postulated. Similarly, electrophilic or nucleophilic attack on the quinoline ring would proceed through corresponding charged intermediates. However, without experimental evidence such as spectroscopic observation or results from trapping experiments specifically for this compound, any discussion of its reactive intermediates remains speculative.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of labeled atoms from reactants to products. There are no published isotopic labeling studies specifically conducted on this compound. Such studies could, in principle, provide valuable information. For example, deuterium (B1214612) labeling of the methyl or difluoromethyl group could help to understand C-H bond activation mechanisms. Similarly, the use of carbon-13 or nitrogen-15 (B135050) isotopes in the quinoline core could clarify skeletal rearrangements or the fate of the heterocyclic ring in various transformations. The absence of such specific research for this compound means that its reaction mechanisms have not been verified through this method.

Synthesis of Substituted 6-(Difluoromethyl)quinoline Analogs

The synthesis of substituted this compound analogs can be approached through two primary strategies: modification of a pre-existing this compound core or de novo synthesis from appropriately substituted precursors.

Classical Quinoline Syntheses

Traditional methods for quinoline synthesis, such as the Doebner-von Miller reaction, can be adapted to produce substituted analogs. wikipedia.orgiipseries.orglookchem.comresearchgate.netnih.gov This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org By using a substituted 4-(difluoromethyl)aniline and an appropriate α,β-unsaturated ketone, various analogs can be prepared. For example, the reaction of 4-(difluoromethyl)aniline with crotonaldehyde would yield the parent this compound. The use of substituted α,β-unsaturated carbonyl compounds allows for the introduction of substituents at other positions of the quinoline ring.

Starting Anilineα,β-Unsaturated CarbonylResulting Substituted Quinoline
4-(Difluoromethyl)anilineCrotonaldehydeThis compound
4-(Difluoromethyl)-2-fluoroanilineCrotonaldehyde6-(Difluoromethyl)-8-fluoro-2-methylquinoline
4-(Difluoromethyl)aniline3-Methylcrotonaldehyde6-(Difluoromethyl)-2,3-dimethylquinoline
4-(Difluoromethyl)anilineBenzalacetone6-(Difluoromethyl)-2-methyl-4-phenylquinoline

Modern Cross-Coupling Methodologies

A more versatile approach to derivatization involves the use of a halogenated this compound precursor, which can then undergo various palladium-catalyzed cross-coupling reactions. nobelprize.orgyoutube.comnih.govuwindsor.canih.gov For instance, a 6-(difluoromethyl)-x-bromo-2-methylquinoline can be synthesized and subsequently reacted with a range of nucleophiles in the presence of a palladium catalyst. This allows for the introduction of aryl, alkyl, and other functional groups at specific positions on the quinoline ring.

Bromo-quinoline PrecursorCoupling PartnerReaction TypeProduct
8-Bromo-6-(difluoromethyl)-2-methylquinolinePhenylboronic acidSuzuki Coupling6-(Difluoromethyl)-2-methyl-8-phenylquinoline
4-Bromo-6-(difluoromethyl)-2-methylquinolinePhenylacetyleneSonogashira Coupling6-(Difluoromethyl)-2-methyl-4-(phenylethynyl)quinoline
3-Bromo-6-(difluoromethyl)-2-methylquinolineAnilineBuchwald-Hartwig AminationN-(6-(Difluoromethyl)-2-methylquinolin-3-yl)aniline

Modification of the Difluoromethyl Moiety

The difluoromethyl group itself can be a site for further chemical modification, offering a unique avenue for analog synthesis. cornell.eduacs.org

Deprotonation and Nucleophilic Addition

The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base to generate a difluoromethyl anion. cornell.eduacs.org This nucleophilic species can then react with a variety of electrophiles, allowing for the elongation and functionalization of the difluoromethyl group. cornell.eduacs.org

ElectrophileProduct
Benzaldehyde1-(6-(2-Methylquinolinyl))-1,1-difluoro-2-phenylethanol
N-benzylidenemethanamine1-(6-(2-Methylquinolinyl))-1,1-difluoro-2-(methylamino)-2-phenylethane
Methyl iodide6-(1,1-Difluoroethyl)-2-methylquinoline

Conversion to Other Functional Groups

While challenging, it is conceptually possible to convert the difluoromethyl group into other functionalities. For example, under harsh acidic or basic conditions, hydrolysis of the C-F bonds could potentially lead to the formation of a formyl or carboxylic acid group. However, such transformations are often low-yielding and require forcing conditions. More sophisticated methods, such as those developed for the conversion of trifluoromethyl groups, might be adaptable. tcichemicals.comnih.gov

Introduction of Chiral Centers and Stereoselective Syntheses

The introduction of chirality into the this compound scaffold can be achieved through several asymmetric synthesis strategies. acs.orgnih.govthieme-connect.comrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgacs.org

Asymmetric Catalysis

The use of chiral catalysts in quinoline synthesis can lead to the formation of enantioenriched products. For instance, a chiral Lewis acid could be employed in a Doebner-von Miller type reaction to induce stereoselectivity. acs.orgnih.gov Alternatively, asymmetric reduction of the quinoline ring using a chiral catalyst can produce chiral tetrahydroquinoline derivatives. acs.org

Chiral Auxiliaries and Derivatizing Reagents

Another approach involves the use of chiral auxiliaries attached to one of the reactants in a quinoline synthesis. The auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed. Chiral derivatizing reagents can also be used to introduce a chiral center into the molecule, which can then be used to separate enantiomers or to direct further stereoselective transformations. researchgate.net

Asymmetric StrategyDescriptionPotential Chiral Product
Chiral Lewis Acid CatalysisA chiral Ti(IV) complex could catalyze an asymmetric inverse-electron-demand Diels-Alder reaction to form a chiral tetrahydroquinoline precursor. acs.orgnih.gov(R/S)-6-(Difluoromethyl)-2-methyl-1,2,3,4-tetrahydroquinoline
Chiral Phosphoric Acid CatalysisA chiral phosphoric acid can catalyze the asymmetric transfer hydrogenation of the quinoline ring. acs.org(R/S)-6-(Difluoromethyl)-2-methyl-1,2,3,4-tetrahydroquinoline
Chiral Derivatizing ReagentReaction with a chiral amino acid derivative can introduce a stereocenter. researchgate.netChiral amide derivative of this compound-4-carboxylic acid

Incorporation of the Scaffold into Polycyclic or Heteroaromatic Systems

The this compound scaffold can be incorporated into larger polycyclic or heteroaromatic systems through annulation reactions, where a new ring is fused onto the existing quinoline core. tandfonline.comnih.govtandfonline.comnih.govacs.orgresearchgate.netacs.orgrsc.orgnih.gov

Annulation Reactions

Various synthetic methodologies can be employed to construct additional rings onto the quinoline framework. For example, a Friedlander annulation using a suitably functionalized this compound derivative can lead to the formation of fused polycyclic systems. researchgate.net Cascade reactions catalyzed by transition metals, such as copper, can also be utilized to build complex aza-fused polycyclic quinolines. acs.org

Reaction TypeReactantsFused System
Friedlander Annulation2-Amino-3-formyl-6-(difluoromethyl)quinoline and cyclohexanoneBenzo[b] acs.orgresearchgate.netnaphthyridine derivative
Copper-Catalyzed Cascade Reaction2-Iodo-3-formyl-6-(difluoromethyl)quinoline and 2-(1H-benzo[d]imidazol-2-yl)acetonitrileBenzimidazo[1,2-a]quinoline derivative acs.org
Intramolecular [2+2+2] Annulationω-Cyano-1-alkyne derivative of this compound with a diaryliodonium saltPolycyclic quinoline derivative nih.gov

The derivatization strategies outlined above provide a versatile toolbox for the synthesis of a wide range of analogs based on the this compound scaffold, enabling the exploration of its potential in various scientific fields.

Computational and Theoretical Studies on 6 Difluoromethyl 2 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for determining the electronic structure and equilibrium geometry of molecules. These methods solve approximations of the Schrödinger equation to predict molecular properties from first principles.

For 6-(difluoromethyl)-2-methylquinoline, DFT calculations would be employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. This involves minimizing the energy of the molecule with respect to the positions of its nuclei. The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations reveal key details about the electronic structure. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions of the molecule. Important electronic properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The HOMO-LUMO energy gap is a crucial descriptor for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Geometrical Parameters for this compound Calculated using DFT (Note: The following data are illustrative examples of what a DFT calculation would yield and are not based on published experimental or computational results.)

ParameterBond/AngleCalculated Value
Bond LengthC-F (difluoromethyl)1.35 Å
Bond LengthC-C (quinoline ring)1.40 Å
Bond LengthC-N (quinoline ring)1.37 Å
Bond AngleF-C-F (difluoromethyl)108.5°
Bond AngleC-N-C (quinoline ring)117.5°
Dihedral AngleH-C-C-H (methyl group)60.0°

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can simulate various types of spectra, aiding in the structural confirmation and analysis of experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS) or CFCl₃. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as bond stretching, bending, or twisting. Comparing the calculated vibrational spectrum with an experimental one can provide a detailed assignment of the observed absorption bands to specific molecular motions.

Table 2: Predicted Spectroscopic Data for this compound (Note: These values are representative examples and are not from published literature.)

SpectrumNucleus/ModePredicted Chemical Shift / Frequency
¹⁹F NMR-CHF₂-115 ppm
¹³C NMRC-6 (attached to CHF₂)128 ppm
¹H NMR-CH₃2.5 ppm
IR SpectroscopyC-F Stretch1100 cm⁻¹
IR SpectroscopyC=N Stretch (quinoline)1620 cm⁻¹

Modeling of Reactivity Descriptors and Reaction Pathways

Computational chemistry can predict where and how a molecule is likely to react. For this compound, reactivity descriptors derived from quantum chemical calculations can identify the most reactive sites for electrophilic or nucleophilic attack.

Reactivity Descriptors: The energies and shapes of the HOMO and LUMO are primary indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. Other descriptors, such as the Fukui functions and the molecular electrostatic potential (MEP) map, provide a more detailed picture of local reactivity. The MEP map, for instance, visualizes the electrostatic potential on the electron density surface, highlighting regions of negative potential (likely sites for electrophilic attack) and positive potential.

Reaction Pathways: Theoretical modeling can be used to explore the mechanisms of chemical reactions. By locating the transition state structures that connect reactants to products, it is possible to calculate the activation energy for a proposed reaction pathway. This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under specific conditions. For example, one could model the oxidation or substitution reactions involving the quinoline (B57606) ring or the difluoromethyl group.

Conformational Analysis and Intermolecular Interactions via Molecular Dynamics Simulations

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational landscapes and intermolecular interactions.

For this compound, an MD simulation would reveal the rotational dynamics of the difluoromethyl and methyl groups. It would also show how the molecule interacts with solvent molecules or other solute molecules in a condensed phase. By analyzing the simulation trajectory, one can determine preferred conformations and calculate thermodynamic properties. These simulations are particularly useful for understanding how the molecule behaves in a biological environment, for example, when interacting with a protein binding site.

In Silico Design Principles for Novel Derivatives and Reaction Optimization

The insights gained from computational studies on this compound can be leveraged for the rational design of new molecules with desired properties. This in silico approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates.

Design of Novel Derivatives: By systematically modifying the structure of this compound in a computational model—for instance, by changing substituent groups on the quinoline ring—it is possible to predict how these changes will affect its electronic, spectroscopic, or reactive properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with observed biological activity, guiding the design of more potent or selective analogues.

Reaction Optimization: Computational modeling can also aid in optimizing synthetic routes. By calculating the reaction profiles for different reagents or catalytic systems, chemists can identify conditions that are likely to maximize the yield of the desired product while minimizing the formation of byproducts. This reduces the amount of trial-and-error experimentation required in the laboratory.

Strategic Applications of 6 Difluoromethyl 2 Methylquinoline in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Synthetic Targets

6-(Difluoromethyl)-2-methylquinoline serves as a valuable synthon for the construction of more complex molecular architectures. The quinoline (B57606) core, a privileged scaffold in medicinal chemistry and materials science, combined with the specific properties imparted by the difluoromethyl and methyl groups, makes this compound a strategic starting material.

The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by the introduction of the difluoromethyl group. A common strategy involves the Skraup synthesis or a related cyclization reaction to form the quinoline ring system from a suitably substituted aniline (B41778). The difluoromethyl group can be introduced at a later stage via a variety of modern fluorination techniques. For instance, radical difluoromethylation of a pre-functionalized quinoline at the 6-position offers a direct route.

Once synthesized, the methyl group at the 2-position and the aromatic ring of the quinoline nucleus provide reactive sites for further elaboration. The methyl group can undergo condensation reactions, while the quinoline ring is amenable to various C-H functionalization and cross-coupling reactions. This allows for the strategic attachment of other molecular fragments, leading to the assembly of complex target molecules with potential applications in various fields.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Aldol CondensationAromatic aldehyde, baseStyryl-substituted quinoline
C-H ArylationAryl halide, Pd catalystAryl-substituted quinoline
Oxidation of methyl groupOxidizing agent (e.g., SeO2)Quinoline-2-carboxaldehyde
Nucleophilic Aromatic SubstitutionStrong nucleophileSubstitution at activated positions

Development of Chemical Probes for Mechanistic Studies in Organic Reactions

The unique electronic properties of the difluoromethyl group make this compound an interesting candidate for the development of chemical probes. The CHF2 group is a lipophilic hydrogen bond donor and can influence the electron density of the quinoline ring system. These characteristics can be exploited to design probes for studying reaction mechanisms.

For instance, the 19F NMR signal of the difluoromethyl group is highly sensitive to its local chemical environment. This sensitivity can be utilized to monitor changes in the electronic environment of the quinoline scaffold during a chemical reaction. By incorporating this moiety into a reactant or a catalyst, it is possible to gain insights into reaction intermediates, transition states, and the mode of catalyst activation or deactivation. While specific studies on this compound as a chemical probe are not extensively documented, the principles of using fluorinated tags for mechanistic investigations are well-established in the field of physical organic chemistry.

Role in the Design of Ligands for Catalysis

Quinoline derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom within the heterocyclic ring. The substitution pattern on the quinoline ring plays a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The presence of the electron-withdrawing difluoromethyl group at the 6-position of 2-methylquinoline (B7769805) can significantly impact the electronic properties of the nitrogen donor atom. This can lead to the formation of metal complexes with altered reactivity compared to their non-fluorinated analogues. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The 2-methyl group provides steric bulk near the coordinating nitrogen, which can also be beneficial for achieving high selectivity in certain catalytic transformations.

While specific catalytic applications of this compound as a ligand are still an emerging area of research, the foundational principles of ligand design suggest its potential in various transition metal-catalyzed reactions, such as C-C and C-N bond formation.

Precursor for Functional Materials (e.g., luminescent materials, polymer additives)

The quinoline scaffold is known to be a component of various functional materials, including luminescent compounds and polymer additives. The introduction of a difluoromethyl group can further enhance or modify these properties.

Table 2: Comparison of Photophysical Properties of Substituted Quinolines (Hypothetical Data Based on Analogous Compounds)

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)
2-Methylquinoline~315~360~0.05
6-Trifluoromethyl-2-methylquinoline~320~370~0.10
This compound ~318 ~365 ~0.08

Note: The data for this compound is hypothetical and extrapolated from trends observed in related fluorinated compounds.

Polymer Additives: The incorporation of fluorinated compounds into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties. This compound could potentially be used as a monomer in polymerization reactions if equipped with a polymerizable functional group, or as an additive to modify the properties of existing polymers. Its rigid aromatic structure and the presence of the polar C-F bonds could influence the mechanical and thermal properties of the polymer matrix.

Future Research Directions and Unresolved Challenges in 6 Difluoromethyl 2 Methylquinoline Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of processes that are both efficient and environmentally responsible. The future synthesis of 6-(difluoromethyl)-2-methylquinoline will increasingly focus on green chemistry principles to minimize waste and energy consumption.

Key research directions include:

Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source offers a mild and eco-friendly alternative to traditional high-temperature reactions. alfa-chemistry.com Research into photocatalytic methods for the direct difluoromethylation of a pre-formed 2-methylquinoline (B7769805) core or for the cyclization step in the quinoline (B57606) synthesis is a promising avenue. researchgate.net Such methods often proceed at room temperature and can reduce the need for harsh reagents.

Continuous Flow Chemistry: Moving from traditional batch synthesis to continuous flow processes can significantly improve safety, efficiency, and scalability. nih.gov Flow reactors allow for precise control over reaction parameters, rapid optimization, and safer handling of reactive intermediates. mdpi.com Developing a continuous flow synthesis for this compound, potentially using reagents like fluoroform, would represent a major advance in atom economy and industrial applicability. nih.gov

Alternative Solvents and Catalysts: Future synthetic routes will aim to replace hazardous solvents with greener alternatives, such as aqueous media. numberanalytics.com The exploration of heterogeneous catalysts or nanoparticle-based catalysts, like silica-functionalized magnetite nanoparticles, could enhance reaction yields and simplify product purification by allowing for easy catalyst recovery and reuse.

These approaches aim to create synthetic pathways that are not only scientifically elegant but also economically viable and environmentally sustainable.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The difluoromethyl group is often regarded as a stable bioisostere for a hydroxyl or thiol group, prized for its metabolic stability. However, this perception overlooks its potential for further chemical transformations. A significant future direction is to explore the latent reactivity of the C-F bonds and the acidic C-H bond within the CHF2 group of this compound.

Recent studies have shown that difluoromethyl (hetero)arenes can be deprotonated to form previously inaccessible ArCF2⁻ nucleophiles. nasa.gov This discovery opens up a new paradigm for the reactivity of compounds like this compound.

Transformation TypeReagent/ConditionPotential ProductSignificance
Deprotonation/Nucleophilic AdditionStrong Base (e.g., LiTMP) followed by Electrophile (E+)6-(Difluoro(E)methyl)-2-methylquinolineAccess to novel derivatives by forming new C-C, C-N, or C-O bonds at the difluoromethyl position.
C-F Bond ActivationTransition Metal CatalystsFunctionalized quinolinesSelective activation of C-F bonds could allow for cross-coupling reactions or the introduction of new functional groups.
Radical ReactionsRadical InitiatorsDimerized or substituted productsExploration of radical-mediated transformations involving the CHF2 group could lead to unexpected and useful molecular architectures.

This table illustrates potential, yet-to-be-explored reactivity patterns for this compound based on analogous chemical systems.

By treating the difluoromethyl group not just as a static substituent but as a functional handle, chemists can unlock a vast new chemical space. This involves investigating its role in transition-metal-catalyzed cross-coupling, nucleophilic substitution, and other advanced organic reactions.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of organic synthesis presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how synthetic routes are designed and optimized. mdpi.comnih.gov For a target molecule like this compound, AI can play several critical roles.

Retrosynthesis and Forward Prediction: AI models, often treated as a machine translation problem, can predict the products of a given reaction (forward prediction) or suggest potential starting materials (retrosynthesis). rsc.orgresearchgate.net By training these models on vast databases of chemical reactions, they can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. uconn.edu

Reaction Condition Optimization: Machine learning algorithms can analyze complex datasets to predict how factors like catalyst choice, solvent, temperature, and reaction time will affect the yield and selectivity of a reaction. mdpi.comnih.gov This can dramatically reduce the number of experiments needed for optimization, saving time and resources.

Discovery of New Reactions: By identifying patterns in reactivity data, AI can suggest entirely new types of chemical transformations. rsc.org Applying these tools to the quinoline scaffold and the difluoromethyl group could lead to the discovery of unprecedented reactions for this class of compounds.

The primary challenge in this area is the availability of high-quality, diverse training data. uconn.edu Integrating proprietary experimental data with public databases can significantly enhance the predictive power of these models for specific chemical spaces. researchgate.net

Novel Applications in Material Science Beyond Current Paradigms

While fluorinated quinolines are well-established in medicine and agriculture, their potential in materials science remains largely untapped. researchgate.net The unique electronic properties conferred by the quinoline ring and the difluoromethyl group make this compound an intriguing candidate for advanced functional materials.

Organic Electronics: Quinoline derivatives are known to exhibit luminescence and can act as p-type semiconductors, making them attractive for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Research is needed to evaluate the photophysical properties of this compound and its derivatives as potential emitters or electron-transporting materials in OLED devices. rsc.orguconn.edu Fluorination is a known strategy to tune the electronic properties and stability of such materials. mdpi.com

EmitterMax EQE (%)Turn-on Voltage (V)Emission Color
DMAC-QL7.73.2Blue-Green
PXZ-QL17.32.6Green
PTZ-QL14.82.8Green-Yellow
Data from a study on related quinoline-based TADF emitters for non-doped OLEDs, illustrating the potential of the quinoline scaffold in organic electronics. rsc.org

Fluorinated Polymers: Incorporating the this compound moiety into polymer backbones could lead to new materials with desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. nasa.gov Such polymers could find applications in aerospace as components of thermosetting resins or as novel semiconducting polymers. nih.gov Furthermore, related α-trifluoromethylated quinolines have been shown to act as photo-initiators for radical polymerizations, suggesting a direct role in polymer synthesis. nih.gov

High-Energy Materials: The combination of a nitrogen-rich heterocycle with fluorine-containing groups can lead to compounds with high density and thermal stability, which are characteristics of high-energy density materials (HEDMs). researchgate.net While speculative, exploring the energetic properties of nitrated or azido-functionalized derivatives of this compound could open a new, unconventional area of application.

Addressing Scalability and Industrial Viability of Synthetic Methods

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe for industrial production. A significant unresolved challenge for many novel fluorinated heterocycles, including this compound, is the transition from laboratory-scale synthesis to bulk manufacturing.

Future research must focus on:

Process Optimization: This involves moving beyond simply achieving a high yield in the lab to developing a robust process that is reproducible on a large scale. This includes minimizing the number of synthetic steps and purification procedures.

Cost-Effective Reagents: The cost of specialized fluorinating agents can be a major barrier to industrial production. Research into using less expensive and more abundant sources of fluorine, such as fluoroform, is crucial. nih.gov

Flow Chemistry for Manufacturing: As mentioned in the context of sustainable synthesis, continuous flow manufacturing offers significant advantages for scalability. mdpi.com Developing a scalable flow process using, for example, 3D-printed photoflow reactors, could provide a practical and cost-effective method for producing CHF2-containing heterocycles like this compound. mdpi.com

Addressing these challenges will be key to unlocking the full potential of this compound and enabling its use in commercial applications, whether in medicine, materials, or other advanced technologies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(Difluoromethyl)-2-methylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated quinolines often employs the Gould-Jacobs cyclization or Friedländer annulation. For this compound, fluorination strategies (e.g., electrophilic fluorination or use of fluorinated building blocks) are critical. A two-step approach may involve:

Intermediate Preparation : Reacting 2-methylquinoline with a difluoromethylating agent (e.g., ClCF2_2H or BrCF2_2H) under palladium catalysis to introduce the difluoromethyl group at the 6-position .

Optimization : Key parameters include solvent polarity (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol%). Yields typically range from 40–65%, with purity confirmed via HPLC and 19^{19}F NMR .

Q. How does fluorine substitution at the 6-position affect the compound’s electronic properties and bioavailability?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, reducing basicity of adjacent nitrogen atoms (e.g., in the quinoline ring) and enhancing metabolic stability. Computational studies (DFT) show that the difluoromethyl group at C6 increases lipophilicity (logP by ~0.5 units) compared to non-fluorinated analogs, improving membrane permeability. Bioavailability assays (Caco-2 cell models) should validate these predictions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^{1}H NMR identifies methyl protons (δ 2.5–2.7 ppm for C2-CH3_3), while 19^{19}F NMR confirms the difluoromethyl group (δ -110 to -120 ppm, splitting due to 2JFF^2J_{F-F}) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 222.09) .
  • X-ray Crystallography : Resolves regiochemistry of fluorine substitution and crystal packing effects, as demonstrated for similar quinoline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethylation be addressed?

  • Methodological Answer : Competing reactions at C5/C7 positions are common. Strategies include:

  • Directing Groups : Introducing temporary protecting groups (e.g., Boc at N1) to block undesired sites .
  • Metal-Mediated Reactions : Using Cu(I) catalysts with chelating ligands (e.g., phenanthroline) to direct electrophilic fluorination to C6 .
  • Computational Screening : DFT-based transition-state modeling predicts favorable pathways, reducing trial-and-error synthesis .

Q. What in silico tools are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinase domains) using optimized force fields for fluorine interactions .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on fluorine’s role in hydrophobic contacts .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between fluorinated and non-fluorinated analogs .

Q. How should contradictory data on the compound’s antimicrobial activity be resolved?

  • Methodological Answer : Discrepancies in MIC values may arise from assay conditions. A systematic approach includes:

Standardized Protocols : Use CLSI guidelines for broth microdilution, controlling pH (7.2–7.4) and inoculum size (5 × 105^5 CFU/mL) .

Metabolomic Profiling : Compare bacterial membrane integrity (via SEM) and ATP levels post-treatment to differentiate static vs. cidal effects .

Meta-Analysis : Pool data from independent studies, applying statistical models (e.g., random-effects) to identify outliers .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 4-position, cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to enhance aqueous solubility and prolong half-life .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s metabolic stability in hepatic models?

  • Methodological Answer : Variations in CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) across liver microsome sources (human vs. rodent) can explain discrepancies. Mitigation steps:

Cross-Species Validation : Test metabolism in human hepatocytes and transgenic mouse models .

Isotope Tracing : Use 14^{14}C-labeled compound to track metabolite pathways via LC-MS/MS .

Enzyme Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .

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